N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide

SYK inhibition Kinase assay IC50 comparison

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide (CAS 897611-32-4), also known as TAK-659 (mivavotinib), is a synthetic small-molecule dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). It belongs to the class of piperazine-sulfonyl-acetamide derivatives developed through structure-based drug design and has advanced into Phase I/II clinical trials for relapsed/refractory B-cell lymphoma, acute myeloid leukemia (AML), and advanced solid tumors.

Molecular Formula C22H29N3O5S
Molecular Weight 447.55
CAS No. 897611-32-4
Cat. No. B2386221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide
CAS897611-32-4
Molecular FormulaC22H29N3O5S
Molecular Weight447.55
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C22H29N3O5S/c1-18-7-3-5-9-20(18)30-17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)19-8-4-6-10-21(19)29-2/h3-10H,11-17H2,1-2H3,(H,23,26)
InChIKeyHMCOKOMUOKRDAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide (CAS 897611-32-4) – Investigational Dual SYK/FLT3 Inhibitor for Oncology Procurement


N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide (CAS 897611-32-4), also known as TAK-659 (mivavotinib), is a synthetic small-molecule dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. It belongs to the class of piperazine-sulfonyl-acetamide derivatives developed through structure-based drug design and has advanced into Phase I/II clinical trials for relapsed/refractory B-cell lymphoma, acute myeloid leukemia (AML), and advanced solid tumors [2]. The compound exhibits a molecular weight of 447.5 g/mol and features a 2-methoxyphenylpiperazine sulfonyl core linked to an o-tolyloxy acetamide moiety, a structural configuration distinct from other SYK-targeting chemotypes [1].

Why SYK Inhibitors Cannot Be Casually Substituted for N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide (TAK-659) in Preclinical and Clinical Procurement


SYK inhibitors are not interchangeable due to marked differences in kinase selectivity profiles, FLT3 co-inhibition, pharmacokinetic half-lives, and tumor-type-specific antiproliferative activity. While fostamatinib (R406) is a SYK inhibitor with an IC50 of 41 nM and weak FLT3 activity, and entospletinib (GS-9973) is a SYK-selective agent that spares FLT3, TAK-659 uniquely combines high-potency dual SYK/FLT3 inhibition (IC50 3.2 nM and 4.6 nM, respectively) with >50-fold selectivity over a panel of 290 kinases [1]. In a head-to-head study of five SYK inhibitors in primary AML cells, only fostamatinib and TAK-659 demonstrated significantly greater antiproliferative effects in FLT3-mutated versus FLT3-wild-type patient samples—a clinically actionable stratification that the SYK-selective agents entospletinib and RO9021 did not recapitulate [2]. These pharmacodynamic differences directly preclude substituting one SYK inhibitor for another without altering the experimental or therapeutic outcome.

Quantitative Differentiation Evidence for N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide (TAK-659) Versus SYK Inhibitor Comparators


SYK Enzymatic Inhibition Potency: TAK-659 vs. Fostamatinib (R406) vs. Entospletinib

TAK-659 inhibits SYK with an IC50 of 3.2 nM in a cell-free enzymatic assay [1]. This represents a 12.8-fold greater potency than fostamatinib (R406), which inhibits SYK with an IC50 of 41 nM in a comparable cell-free assay , and a 2.4-fold greater potency than the SYK-selective inhibitor entospletinib (GS-9973, IC50 7.7 nM) . The quantitative potency advantage at the enzymatic level translates into broader cellular efficacy at lower drug concentrations.

SYK inhibition Kinase assay IC50 comparison

Unique Dual SYK/FLT3 Inhibition Profile vs. SYK-Selective and SYK-Predominant Comparators

TAK-659 is a bona fide dual inhibitor of SYK (IC50 3.2 nM) and FLT3 (IC50 4.6 nM), with nearly equipotent activity against both kinases [1]. In contrast, fostamatinib exhibits a 5-fold weaker potency against FLT3 relative to SYK (IC50 ~205 nM for FLT3 vs. 41 nM for SYK) , and entospletinib shows >13-fold cellular selectivity for SYK over FLT3, rendering it functionally SYK-selective rather than a dual inhibitor . The dual SYK/FLT3 profile of TAK-659 is therapeutically relevant because both kinases contribute independently to AML and B-cell lymphoma pathogenesis, and FLT3-ITD mutations are among the most common driver alterations in AML.

FLT3 inhibition Dual kinase inhibitor Kinase selectivity

Broad Kinase Selectivity: >50-Fold Window Over 290 Kinases Including T-Cell ZAP-70 Sparing

In a broad kinase panel encompassing 290 protein kinases, TAK-659 demonstrates >50-fold selectivity for SYK and FLT-3 over all other kinases tested, including the T-cell receptor-proximal kinase ZAP-70, which is functionally spared [1]. Fostamatinib (R406), by comparison, inhibits Lyn (IC50 63 nM) and Lck (IC50 37 nM) at concentrations close to its SYK IC50 of 41 nM, indicating a narrower selectivity window across Src-family kinases . The sparing of ZAP-70 by TAK-659 is particularly significant because it preserves T-cell receptor signaling, which is critical for anti-tumor immunity, whereas broader SYK inhibitors may suppress both B-cell and T-cell responses.

Kinase selectivity ZAP-70 Off-target profiling

FLT3-Mutation-Stratified Antiproliferative Activity in Primary AML Patient Samples

In a consecutive cohort of primary AML patient samples (n=49), TAK-659 and fostamatinib exhibited significantly higher antiproliferative effects in FLT3-mutated patients compared to FLT3-wild-type patients—a stratification not observed for the SYK-selective inhibitors entospletinib, cerdulatinib, or RO9021 [1]. The TAK-659 in vivo correlate shows tumor regression (TGI 96%) in the FLT3-ITD-driven MV-4-11 xenograft model at 60 mg/kg oral daily dosing, versus TGI 66% in the FLT3-wild-type KG-1 model, confirming FLT3-mutation-dependent differential activity [2]. This patient-stratified efficacy pattern provides a rationale for FLT3-mutational-status-based procurement decisions.

FLT3-ITD AML Patient-derived cells Mutation-stratified efficacy

Pharmacokinetic Terminal Half-Life: ~37 Hours Enabling Once-Daily Dosing vs. Shorter Half-Life Inhibitors

In a Phase I study of TAK-659 in patients with B-cell lymphoma, the drug exhibited fast absorption (median Tmax ~2 hours) and a long terminal half-life of approximately 37 hours at the MTD of 100 mg once daily, with moderate inter-patient variability in steady-state exposure (coefficient of variation 40–50% for dose-normalized AUCtau) [1]. A population PK analysis across 159 patients estimated a half-life of approximately 20 hours and identified creatinine clearance as a covariate of apparent clearance, supporting dose adjustment in renal impairment [2]. The ~37-hour t½ enables continuous target coverage with once-daily oral dosing, whereas shorter-half-life SYK inhibitors may require twice-daily or more frequent administration.

Pharmacokinetics Half-life QD dosing Tmax

Clinical Objective Response Rate in Relapsed/Refractory B-Cell Lymphoma: TAK-659 vs. Fostamatinib

In an updated analysis from a Phase I study, mivavotinib (TAK-659) achieved an objective response rate (ORR) of 61.0% (95% CI: 44.5%–75.8%) in patients with relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma (DLBCL), when administered at 60–120 mg once daily [1]. By comparison, fostamatinib yielded an ORR of only 22% (5 of 23) in DLBCL and 10% (2 of 21) in follicular lymphoma in a Phase II study [2]. Although these data derive from separate trials with distinct patient populations—precluding a statistically rigorous head-to-head comparison—the magnitude of difference (61% vs. 22% in DLBCL) is consistent with the mechanistic differentiation conferred by dual SYK/FLT3 inhibition.

Objective response rate B-cell lymphoma DLBCL Clinical efficacy

High-Impact Application Scenarios for N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide (TAK-659) Based on Quantitative Differentiation Evidence


FLT3-ITD-Positive Acute Myeloid Leukemia (AML) Preclinical Models

TAK-659 is the preferred SYK-pathway inhibitor for FLT3-ITD-driven AML models, including MV-4-11 and MOLM-13 cell lines and patient-derived xenografts. The compound exhibits tumor growth inhibition of 96% in the FLT3-ITD MV-4-11 xenograft at 60 mg/kg oral QD, and in primary AML samples its antiproliferative effect is significantly greater in FLT3-mutated versus FLT3-wild-type specimens [1]. Neither entospletinib nor cerdulatinib recapitulates this FLT3-mutation-dependent efficacy stratification, making TAK-659 the only clinically translatable dual SYK/FLT3 tool compound for this genotype [2].

Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL) Translational Research

TAK-659 has demonstrated an investigator-assessed ORR of 61% in relapsed/refractory B-cell lymphoma patients including DLBCL subtypes, with a disease control rate exceeding 80% [3]. This robust single-agent activity, combined with a terminal half-life of ~37 hours supporting once-daily oral dosing, makes TAK-659 an optimal reference SYK/FLT3 inhibitor for in vivo DLBCL models, biomarker-driven combination studies, and pharmacokinetic/pharmacodynamic modeling [4]. Its ZAP-70-sparing profile preserves T-cell function, enabling co-administration with immunotherapies such as anti-PD-1 agents without the risk of T-cell suppression observed with less selective SYK inhibitors [5].

Combinatorial Immuno-Oncology Studies Requiring Intact T-Cell Immunity

TAK-659 uniquely spares ZAP-70 in T cells while potently inhibiting SYK in B cells, a selectivity feature not shared by fostamatinib (which inhibits Lck, IC50 37 nM) [5]. In syngeneic tumor models, TAK-659 combined with anti-PD-1 therapy produces complete and sustained tumor regressions with immune memory, a phenotype attributable to preserved T-cell receptor signaling during SYK/FLT3 blockade [6]. For any immuno-oncology program requiring B-cell receptor pathway inhibition without concomitant T-cell suppression, TAK-659 is the only SYK inhibitor with validated ZAP-70 sparing and combination immunotherapy efficacy data.

Epstein-Barr Virus (EBV)-Associated Lymphoma Models

In LMP2A/MYC double-transgenic mice, a model of EBV-driven B-cell lymphomagenesis, TAK-659 treatment completely abrogated splenomegaly and tumor development in both pre-tumor and tumor-cell-transfer experiments, at concentrations as low as 63 nM achieving total suppression of phosphorylated SYK in LMP2A-expressing tumor cells [7]. TAK-659 selectively killed LMP2A-positive tumor cells while sparing non-tumor host cells in spleen and bone marrow, demonstrating a tumor-selective cytotoxicity window not reported for other SYK inhibitors in this model [7]. This application scenario leverages the compound's dual SYK/FLT3 potency and selectivity for EBV-driven hematologic malignancies.

Quote Request

Request a Quote for N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.